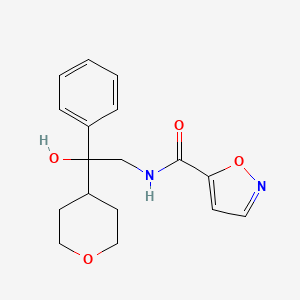

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to HPP-59 often involves reactions with tetrahydropyran (THP) derivatives . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers, which are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis

The molecular structure of HPP-59 includes a tetrahydropyran ring, a phenyl group, and an isoxazole ring. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)isoxazole-5-carboxamide is a subject of interest in the field of organic synthesis and medicinal chemistry, particularly for its potential application in the development of new therapeutic agents. Research has explored its synthesis, structural modifications, and biological activities, contributing to a deeper understanding of its chemical behavior and potential utility.

Microwave-Assisted Synthesis

A method for the direct amidation of related carboxylates under microwave-assisted conditions has been reported, demonstrating a fast and efficient approach to obtaining carboxamide derivatives in good yields. This methodology could be applicable for the synthesis or modification of compounds similar to this compound, showcasing the efficiency of microwave-assisted reactions in organic synthesis (Milosevic et al., 2015).

Antibacterial Activity

Derivatives of closely related structures have been synthesized and evaluated for their potential antimicrobial properties. For example, N-substituted carboxamide derivatives have shown promising results against various strains of bacteria, indicating the potential of such compounds in the development of new antibacterial agents (Pitucha et al., 2011).

Versatile One-Pot Synthesis

Efficient synthesis techniques for novel, substituted pyrazoles and isoxazoles have been described, which could be relevant for the creation of analogs of this compound. These compounds have been subjected to antibacterial and antifungal screening, further emphasizing the importance of synthetic versatility in discovering new bioactive molecules (Biradar et al., 2009).

Biological Evaluation of Pyrazole Derivatives

Novel pyrazole derivatives, including those with carboxamide functionalities, have been synthesized and evaluated for their anti-inflammatory and ulcerogenic activities. Such studies highlight the therapeutic potential of compounds within this chemical space, pointing towards the relevance of this compound in drug discovery efforts (El‐Hawash & El-Mallah, 1998).

properties

IUPAC Name |

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c20-16(15-6-9-19-23-15)18-12-17(21,13-4-2-1-3-5-13)14-7-10-22-11-8-14/h1-6,9,14,21H,7-8,10-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJRDXGFPCCRPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CNC(=O)C2=CC=NO2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2824736.png)

methyl}amino)acetate](/img/structure/B2824742.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide](/img/structure/B2824743.png)

![ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate](/img/structure/B2824745.png)

![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824747.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrobenzoate](/img/structure/B2824749.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylsulfamoyl fluoride](/img/structure/B2824753.png)